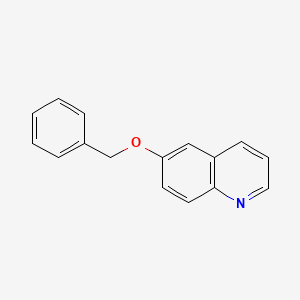

6-(Benzyloxy)quinoline

Description

Properties

IUPAC Name |

6-phenylmethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNGSCMDXDEBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311593 | |

| Record name | 6-(Phenylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108825-21-4 | |

| Record name | 6-(Phenylmethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108825-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Phenylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)quinoline can be achieved through several methods, including:

-

Suzuki-Miyaura Coupling Reaction: : This method involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .

-

Nucleophilic Substitution Reaction: : Another method involves the nucleophilic substitution of a halogenated quinoline with a benzyloxy nucleophile. This reaction is usually performed in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods such as:

-

Continuous Flow Synthesis: : This method allows for the continuous production of the compound by passing reactants through a series of reactors under controlled conditions. This approach enhances the efficiency and yield of the synthesis process.

-

Microwave-Assisted Synthesis: : Microwave irradiation can be used to accelerate the reaction rates and improve the yields of this compound. This method is advantageous due to its energy efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)quinoline undergoes various chemical reactions, including:

-

Oxidation: : The benzyloxy group can be oxidized to form quinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

-

Reduction: : The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents .

-

Substitution: : The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline-6-carboxylic acid.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Benzyloxy)quinoline is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals with promising biological activities:

- Anticancer Activity : Several derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compound 11e exhibited nanomolar potency (IC50 < 1 μM) against COLO 205 cancer cells while sparing normal cells (IC50 > 50 μM) . Mechanistic studies indicate that it disrupts microtubule assembly and induces apoptosis through intrinsic and extrinsic pathways .

- Antimicrobial Properties : This compound has shown efficacy against pathogens such as Mycobacterium tuberculosis. Some derivatives possess minimum inhibitory concentrations (MICs) significantly lower than standard treatments, indicating enhanced antimicrobial activity .

- Enzyme Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes, particularly CYP2A6. This inhibition suggests potential implications for drug metabolism and pharmacokinetics .

Biological Studies

The compound is utilized in biological studies to explore its interactions with various biological targets:

- Enzyme Interaction Studies : Investigations have shown that certain derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, the ability to inhibit coumarin hydroxylation in human CYP2A6 highlights its relevance in pharmacological research .

Material Science

In material science, this compound is being explored for its potential applications in electronics:

- Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for developing advanced materials such as OLEDs, which are integral to modern display technologies .

Agrochemicals

The compound also plays a role in agriculture:

- Synthesis of Agrochemicals : It is employed in creating herbicides and insecticides, contributing to improved crop protection and yield .

Case Study: Anticancer Mechanism

One notable study evaluated several derivatives of this compound for their anticancer properties. Compound 11e was found to disrupt microtubule assembly and induce G2/M arrest leading to apoptosis via intrinsic and extrinsic pathways . This highlights the therapeutic potential of this compound in cancer treatment.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of quinoline derivatives, including this compound. Certain modifications led to enhanced activity against Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)quinoline involves its interaction with specific molecular targets and pathways:

-

Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .

-

Receptor Binding: : this compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and influencing cellular responses .

-

DNA Intercalation: : The quinoline ring can intercalate into DNA, disrupting DNA replication and transcription processes. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly in biological activity and physicochemical properties depending on substituent positions (e.g., 4-, 6-, 7-, or 8-position) and functional groups (e.g., methoxy, ethoxy, benzyloxy). Below is a systematic comparison:

Table 1: Key Comparisons of 6-(Benzyloxy)quinoline with Analogues

Key Insights :

Substituent Position :

- 6-Position : Benzyloxy at C6 optimizes antimalarial activity by enhancing hydrophobic interactions in Plasmodium NMT binding pockets .

- 4-Position : Tolerates bulky groups (e.g., benzyloxy) but may reduce radical curative activity in antimalarials unless paired with specific substitutions .

- 7-Position : Ethoxy or methoxy groups improve TRPV4 inhibition, suggesting electronic effects (electron-withdrawing vs. donating) modulate potency .

Functional Group Effects: Benzyloxy vs. Methoxy: Benzyloxy increases LogP (improving membrane permeability) and introduces π–π interactions critical for target binding . Methoxy groups, while less bulky, offer simpler pharmacokinetic profiles. Chloro vs. Benzyloxy: Chlorine at C2/C8 (e.g., 8-(Benzyloxy)-2-chloroquinoline) may enhance stability but reduce antimalarial efficacy compared to benzyloxy .

Therapeutic Applications: Antimalarials: this compound derivatives show species-specific activity (e.g., PfNMT vs. PvNMT), likely due to residue differences (e.g., Tyr334 in PvNMT) .

Contradictions and Limitations :

- Position-Dependent Activity: While 6-benzyloxy enhances antimalarial activity, 2-benzyloxy in 8-aminoquinolines (e.g., compound XV) retains radical curative effects but with reduced tolerability .

- Species Selectivity: PfNMT inhibition by this compound derivatives remains unexplained despite 80% sequence identity with PvNMT .

Biological Activity

6-(Benzyloxy)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by case studies, research findings, and comparative analyses with related compounds.

This compound is characterized by a quinoline ring substituted with a benzyloxy group at the 6-position. This structural modification enhances its lipophilicity, potentially increasing its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It demonstrates efficacy against various microbial strains.

- Enzyme Inhibition : this compound acts as an inhibitor of specific enzymes involved in disease pathways.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several derivatives and found that specific compounds displayed high potency (IC50 < 1 μM) against cancer cells such as HL-60 and COLO 205 without affecting normal human cells (IC50 > 50 μM) .

Case Study: Mechanistic Insights

One notable derivative, compound 11e , was found to disrupt microtubule assembly and induce G2/M arrest, leading to apoptosis via intrinsic and extrinsic pathways. This highlights the potential of this compound derivatives in cancer therapy .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. A study on quinoline derivatives indicated that certain modifications led to enhanced activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) significantly lower than standard treatments like pyrazinamide .

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6. Research demonstrated that this compound could inhibit coumarin hydroxylation in both bovine liver microsomes and human CYP2A6, suggesting its potential role in drug metabolism and pharmacokinetics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound | Position of Benzyloxy | Anticancer Activity (IC50) | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | 6 | < 1 μM | Significant | Yes |

| 8-Benzyloxyquinoline | 8 | Moderate | Moderate | No |

| 6-Methoxyquinoline | 6 | Low | Low | Moderate |

This table illustrates that while other compounds may exhibit some biological activity, the presence of the benzyloxy group at position 6 significantly enhances both anticancer and enzyme inhibition properties.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 6-(Benzyloxy)quinoline?

- Methodology : Start with quinoline derivatives bearing hydroxyl groups at the 6-position. Use benzyl bromide or chloride for benzyloxy substitution under alkaline conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

- Critical Parameters : Optimize reaction temperature (typically 80–100°C) and stoichiometry (1:1.2 molar ratio of quinoline derivative to benzyl halide). Ensure inert atmosphere to prevent oxidation.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust or vapors; employ respiratory protection (e.g., P95 masks) for prolonged exposure .

- Storage : Store in airtight containers at ambient temperatures, away from oxidizers. Dispose of waste via certified hazardous waste protocols .

Q. How can researchers monitor reaction progress and purity during synthesis?

- Analytical Techniques :

- TLC : Use silica plates with UV visualization; Rf values vary based on solvent system (e.g., hexane:ethyl acetate 3:1) .

- HPLC/GC-MS : Confirm purity (>95%) and identify byproducts.

- NMR/IR Spectroscopy : Verify structural integrity (e.g., benzyloxy proton signals at δ 4.9–5.1 ppm in ¹H NMR) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile : Poorly soluble in water; soluble in organic solvents (e.g., DCM, DMF, ethanol). Use polar aprotic solvents for reactions and DMSO for biological assays .

- Implications : Adjust solvent choice for recrystallization (e.g., ethanol/water mixtures) and ensure compatibility with in vitro assays (e.g., <1% DMSO in cell cultures).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Strategies :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .

- Solvent Optimization : Compare DMF, DMSO, and acetonitrile for reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .

Q. What strategies are effective in analyzing contradictory biological activity data across different analogs?

- Approaches :

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods to rule out false positives .

- Purity Verification : Re-examine compound purity via HPLC; impurities >5% may skew results .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to confirm substituent positions, as regioisomers may exhibit divergent activity .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., CYP450 isoforms) or receptors. Focus on hydrophobic interactions with the benzyloxy group .

- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with activity trends .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the position of substituents on the quinoline ring affect the pharmacological profile?

- Case Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.